![molecular formula C34H36N4O10 B14616567 Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 60865-39-6](/img/structure/B14616567.png)
Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a complex chemical compound with the molecular formula C19H26N2O8. This compound is known for its applications in the production of polyurethanes and other polymers. It is a polymer formed by the reaction of butane-1,4-diol, 1,3-diisocyanato-2-methylbenzene, hexanedioic acid, and 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Butane-1,4-diol: is synthesized through the hydrogenation of butyne-1,4-diol, which is obtained by reacting acetylene with formaldehyde.
1,3-Diisocyanato-2-methylbenzene: is produced via the phosgenation of 2,4-toluenediamine.
Hexanedioic acid: is typically synthesized through the oxidation of cyclohexanol or cyclohexanone with nitric acid.
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: is prepared by the reaction of 4,4’-methylenedianiline with phosgene.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Polymerization: It reacts with polyols to form polyurethanes.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The diol and acid groups can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Polymerization: Catalysts such as dibutyltin dilaurate are used to facilitate the reaction.
Substitution: Reagents like amines and alcohols are commonly used.
Oxidation: Strong oxidizing agents like nitric acid are used.
Major Products Formed
Polyurethanes: Formed from the reaction with polyols.
Urethanes: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Investigated for use in drug delivery systems and tissue engineering.
Industry: Employed in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of this compound involves the reactivity of its isocyanate and hydroxyl groups. The isocyanate groups react with hydroxyl groups to form urethane linkages, which are the basis for polyurethane formation . The molecular targets include polyols and other compounds with active hydrogen atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1,4-diol: A primary alcohol used in the synthesis of polyurethanes.
1,3-Diisocyanato-2-methylbenzene: An isocyanate used in the production of polyurethanes.
Hexanedioic acid: A dicarboxylic acid used in the production of nylon and polyurethanes.
Uniqueness
This compound is unique due to its combination of diol, isocyanate, and acid functionalities, which allow it to participate in a wide range of chemical reactions and form complex polymers with diverse applications .
Propriétés
Numéro CAS |
60865-39-6 |
|---|---|
Formule moléculaire |
C34H36N4O10 |
Poids moléculaire |
660.7 g/mol |
Nom IUPAC |
butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C9H6N2O2.C6H10O4.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-8H,9H2;2-4H,1H3;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
Clé InChI |
SKZKHCJQOTXUHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N=C=O)N=C=O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Numéros CAS associés |
60865-39-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


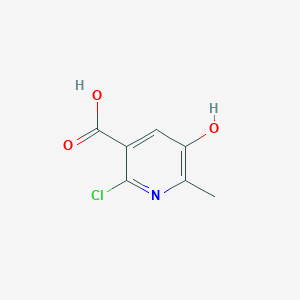


![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
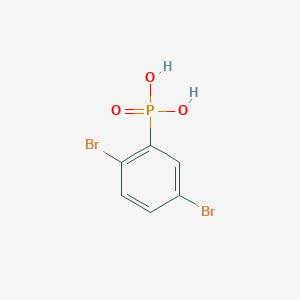
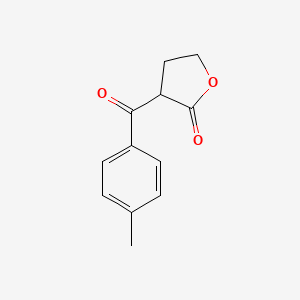


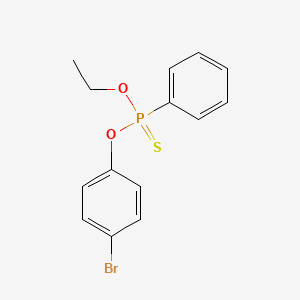
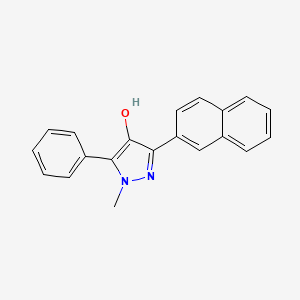
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
